3-[(Aminomethyl)amino]phenol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
500304-30-3 |
|---|---|
Molecular Formula |
C7H10N2O |
Molecular Weight |
138.17 g/mol |
IUPAC Name |
3-(aminomethylamino)phenol |
InChI |
InChI=1S/C7H10N2O/c8-5-9-6-2-1-3-7(10)4-6/h1-4,9-10H,5,8H2 |
InChI Key |
DSIVSSZHTCLGNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)NCN |
Origin of Product |
United States |
Synthetic Methodologies and Strategies
Direct Synthesis Approaches to 3-[(Aminomethyl)amino]phenol
Direct synthesis focuses on building the core structure of this compound through methods that assemble the key functional groups—the phenol (B47542), the secondary amine, and the primary aminomethyl group—in a concerted or sequential manner.
Rational Design of Convergent and Divergent Synthetic Pathways
The synthesis of complex organic molecules like this compound can be strategically planned using either convergent or divergent approaches. msuniv.ac.in
A convergent synthesis involves the independent preparation of key molecular fragments, which are then combined in the final stages to form the target compound. msuniv.ac.inresearchgate.net For this compound, a convergent strategy might involve:
Synthesis of a protected 3-aminophenol (B1664112) derivative.
Independent synthesis of an aminomethylating agent (e.g., N-Boc-aminomethyl bromide).
Multi-Component Reactions (MCRs) for Scaffold Assembly
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing atoms from all starting materials, offer an efficient route for scaffold assembly. organic-chemistry.orgnih.gov The Mannich reaction, a classic MCR, is particularly relevant for synthesizing aminomethylated phenols. organic-chemistry.orgresearchgate.net A hypothetical Mannich-type MCR for this compound could involve the reaction of 3-aminophenol, formaldehyde (B43269), and ammonia (B1221849) (or a protected equivalent).
Another powerful MCR is the Ugi four-component reaction (U-4CR), which typically involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. mdpi.com While a direct U-4CR to the target is not straightforward, modifications or related isocyanide-based MCRs could be envisioned. For instance, the Ugi-Smiles coupling, which involves trapping a nitrilium intermediate with phenols, could be adapted. mdpi.com The development of a specific MCR for this target would aim to combine novelty, diversity, and complexity in a single, efficient step. acs.org
Optimized Reductive Amination Strategies for the Aminomethyl Moiety Formation
Reductive amination is a cornerstone method for forming C-N bonds and is highly applicable for introducing the aminomethyl group. pearson.com This two-step, one-pot process involves the initial formation of an imine or enamine from a carbonyl compound and an amine, followed by its reduction to the corresponding amine. chemistrysteps.com A plausible route to this compound involves the reaction of 3-hydroxybenzaldehyde (B18108) with an appropriate nitrogen source, such as a protected aminomethane derivative, followed by reduction.
Key to the success of this strategy is the choice of reducing agent. Sodium cyanoborohydride (NaBH₃CN) is a preferred reagent because it is mild enough not to reduce the starting aldehyde but is effective at reducing the intermediate iminium ion formed under weakly acidic conditions. pearson.comchemistrysteps.com Alternative reducing agents include sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation (e.g., H₂/Pd-C), although these may require careful control of reaction conditions to ensure selectivity. A patent for related compounds describes the reductive amination of 3-hydroxy-4-nitro-benzaldehyde as a key step, demonstrating the industrial feasibility of this approach. google.com
| Carbonyl Precursor | Amine Source | Reducing Agent/Catalyst | Typical Conditions | Key Feature | Reference |
|---|---|---|---|---|---|
| Aldehyde/Ketone | Primary Amine | NaBH₃CN | Weakly acidic (pH ~4-6), one-pot | Selective for imine/iminium reduction over carbonyl. | chemistrysteps.com |
| Salicylaldehyde | 3-Methoxyaniline | NaBH₄ | Two steps: Imine formation in refluxing ethanol (B145695), then reduction. | Forms a secondary amine from an aldehyde and primary amine. | |
| Aldehyde/Ketone | Ammonia | H₂/Catalyst (e.g., Raney Ni, Pd/C) | Elevated temperature and pressure. | Direct conversion to a primary amine. | pearson.com |
| Benzaldehyde | o-Aminophenol | Not specified (problematic) | Air-free conditions attempted. | Highlights challenges like side-product (benzoxazole) formation. | reddit.com |
Application of Dehydrogenation Reactions from Cyclohexenone Precursors
A modern and powerful strategy for synthesizing substituted phenols involves the catalytic dehydrogenation of cyclohexanone (B45756) or cyclohexenone precursors. nih.gov This method allows for the one-shot installation of both the hydroxyl group and the amino group onto an aromatic ring. nih.gov A synthetic route to this compound could start from a suitably substituted cyclohexane-1,3-dione. researchgate.net Reaction of the dione (B5365651) with an amine source could form a 3-aminocyclohex-2-en-1-one intermediate. Subsequent dehydrogenation, often catalyzed by palladium on carbon (Pd/C) at elevated temperatures, would lead to the aromatic 3-aminophenol core. researchgate.netchemicalbook.com The aminomethyl side chain would need to be installed on the nitrogen atom either before or after the aromatization step.
Recent advancements have developed transition-metal-free dehydrogenation methods using oxidants like 2,2,6,6-tetramethylpiperidine (B32323) 1-oxyl (TEMPO) to couple cyclohexanones with primary amines, directly yielding N-functionalized aminophenols. nih.govresearchgate.net
| Precursor | Catalyst/Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 3-Amino-2-cyclohexene-1-one | 5% Pd/C, K-acetate | Reflux in N,N-dimethylacetamide (173°C), 2h | 3-Aminophenol | 80% | chemicalbook.com |
| 4-Phenylcyclohexanone | TEMPO (3.8 equiv) | 1,4-dioxane, 120°C, 36h | N-functionalized 2-aminophenol | Excellent | nih.gov |
| Cyclohexanone | Pd(TFA)₂/2-Me₂Npy | 60-80°C, O₂ (aerobic) | Phenol | High | nih.gov |
| Cyclohexanol | Pt/CeO₂ | Not specified | Aniline (B41778) (via dehydrogenation-amination-dehydrogenation) | Good | colab.ws |
Precursor-Based Synthetic Routes and Transformations
These routes utilize starting materials that already contain a significant portion of the final molecular structure, such as the aminophenol core.
Functionalization of Substituted Aminophenols or Aminomethylphenols
Starting with a readily available precursor like 3-aminophenol is a common and logical strategy. wikipedia.org The primary challenge in this approach is achieving selective functionalization of the amino group without affecting the phenolic hydroxyl group, or vice versa. acs.org Direct N-alkylation of 3-aminophenol to introduce the aminomethyl group can be complicated by competing O-alkylation. researchgate.net
To achieve selectivity, a protection strategy is often employed. reddit.com For example, the phenolic hydroxyl group can be protected as a benzyl (B1604629) or silyl (B83357) ether. The protected 3-aminophenol can then undergo N-alkylation with a suitable electrophile, such as a halo-aminomethane derivative or via a two-step process involving reaction with formaldehyde followed by an amine. A final deprotection step would then reveal the hydroxyl group to yield this compound. researchgate.net Alternatively, selective N-arylation and O-arylation of unprotected aminophenols have been achieved using distinct copper- and palladium-based catalyst systems, highlighting that chemoselectivity can be controlled by catalyst choice. acs.org
Strategic Manipulation of Aromatic Nitriles or Nitro Compounds to Amine Functionalities
The conversion of aromatic nitriles and nitro compounds into the desired aminomethylamino functionality represents a common and versatile strategy in organic synthesis. These methods often involve reduction reactions, which can be tailored to achieve the target structure.
The reduction of a nitrile group to a primary amine is a fundamental transformation. Similarly, the reduction of a nitro group to an amine is a well-established process. For the synthesis of this compound, a precursor containing either a cyanomethylamino or a nitromethylamino group attached to a phenol at the meta position would be required. The subsequent reduction of the nitrile or nitro group would then yield the final product.
Catalytic hydrogenation is a widely employed method for such reductions. mdpi.comchemicalbook.com Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. rsc.org The reaction is typically carried out under a hydrogen atmosphere. acs.org The choice of catalyst, solvent, temperature, and pressure can significantly influence the reaction's efficiency and selectivity. For instance, the reduction of nitriles and amides can be achieved using catalysts like LiAlH4 and NaBH4. mdpi.comsemanticscholar.org
Another approach is the use of chemical reducing agents. For example, hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like ferric chloride has been used to reduce nitro groups. google.com This method can sometimes offer advantages in terms of milder reaction conditions or chemoselectivity.
The direct reductive amination of a suitable aldehyde or ketone precursor is another powerful strategy. jocpr.comuniv-rennes.fr This one-pot reaction combines a carbonyl compound and an amine with a reducing agent, streamlining the synthesis and often improving atom economy. jocpr.com Transition metal complexes, organocatalysts, or biocatalysts can be used to catalyze these reactions under mild conditions. jocpr.com
Resorcinol-Derived Synthetic Pathways for N-Substitution
Resorcinol (B1680541) (1,3-dihydroxybenzene) serves as a readily available and versatile starting material for the synthesis of various substituted phenols, including this compound. ptfarm.plwikipedia.orgchemicalbook.com The synthesis of m-aminophenols from resorcinol can be achieved by reacting it with an aminating agent, such as ammonia or primary/secondary amines, in the presence of a catalyst. google.com
One patented method describes the reaction of resorcinol with an amino compound in an inert organic solvent using an aluminosilicate (B74896) catalyst. google.com The reaction is typically carried out at elevated temperatures, between 175°C and 275°C, under autogenous pressure. google.com The choice of aminating agent allows for the introduction of various substituents on the amino group. google.com
The Mannich reaction is another valuable tool for the N-substitution of phenols. ptfarm.pl This reaction involves the aminoalkylation of an active hydrogen atom, and with phenols, the reaction typically occurs on the aromatic ring. ptfarm.pl However, by carefully selecting the reaction conditions and substrates, it's possible to achieve N-alkylation.
A general route starting from resorcinol could involve an initial amination to form 3-aminophenol. wikipedia.org Subsequently, the aminomethyl group can be introduced through various methods, such as reaction with formaldehyde and a suitable amine in a variation of the Mannich reaction, or by alkylation with a protected aminomethyl halide followed by deprotection.
Green Chemistry Principles in Synthesis Optimization
The application of green chemistry principles is crucial for developing sustainable and environmentally benign synthetic processes. This involves a holistic approach to chemical synthesis, from the choice of starting materials to the final product isolation.
Atom Economy Maximization in Reaction Design
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. ionicviper.org Reactions with high atom economy, such as addition and rearrangement reactions, are inherently more sustainable as they generate minimal waste.
In the context of this compound synthesis, strategies that maximize atom economy are highly desirable. For example, direct hydroamination reactions, which involve the addition of an N-H bond across a carbon-carbon multiple bond, are 100% atom-economical in theory. ionicviper.orgwikipedia.org Similarly, direct reductive amination is a highly atom-economical process that produces water as the only byproduct. univ-rennes.fr Cascade reactions, where multiple bond-forming events occur in a single pot, can also significantly improve atom economy by reducing the number of synthetic steps and purification procedures. rsc.org
Exploration of Safer Solvents and Auxiliaries
Traditional organic solvents often pose significant environmental and health hazards. researchgate.net A key principle of green chemistry is the use of safer solvents and auxiliaries. researchgate.net This can involve replacing hazardous solvents with greener alternatives such as water, ethanol, or supercritical fluids. researchgate.net
For instance, conducting reactions in water or ethanol can significantly reduce the environmental impact of a synthesis. researchgate.net The use of aqueous micellar catalysis allows for organic reactions to be performed in water, minimizing the need for organic solvents. researchgate.net In some cases, solvent-free reactions, such as those performed in a ball mill, can offer a more environmentally friendly alternative to traditional solution-phase synthesis. rsc.org The choice of solvent can also impact reaction rates and selectivity, as seen in the synthesis of p-aminophenol where tetrahydrofuran (B95107) (THF) was found to be a more suitable solvent than others. acs.org
Energy Efficiency Considerations in Reaction Conditions
Reducing energy consumption is another cornerstone of green chemistry. reagent.co.ukammoniaenergy.org This can be achieved by designing reactions that proceed at ambient temperature and pressure, thereby minimizing the energy required for heating, cooling, and maintaining extreme conditions. reagent.co.uk
The use of catalysts is paramount in improving energy efficiency. Catalysts can lower the activation energy of a reaction, allowing it to proceed under milder conditions. Microwave-assisted synthesis and electrosynthesis are other techniques that can enhance energy efficiency. nih.gov Microwave irradiation can significantly reduce reaction times and energy input compared to conventional heating methods. researchgate.net Electro-organic synthesis utilizes electricity directly to drive chemical transformations, offering a potentially more sustainable approach, especially when the electricity is derived from renewable sources. nih.gov
By carefully considering these green chemistry principles, the synthesis of this compound can be designed to be not only efficient and high-yielding but also environmentally responsible.
Chemical Reactivity and Mechanistic Investigations
Reaction Pathways and Transformation Mechanisms
The reactivity of 3-[(Aminomethyl)amino]phenol is characterized by transformations involving the aromatic ring and the exocyclic amino groups. These reactions include electrophilic aromatic substitution, reactions at the nitrogen centers, and intramolecular cyclizations, often proceeding through well-defined mechanistic pathways.
Electrophilic Aromatic Substitution Reactions on the Phenol (B47542) Ring
The phenol ring in this compound is activated towards electrophilic aromatic substitution due to the presence of two electron-donating groups: the hydroxyl (-OH) and the (aminomethyl)amino side chain. Both of these substituents are ortho, para-directing groups, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves.
The hydroxyl group is a strongly activating ortho, para-director. The (aminomethyl)amino group, being an alkylamino substituent, is also an activating ortho, para-director. The directing effects of these two groups are synergistic, strongly activating the positions ortho and para to the hydroxyl group (positions 2, 4, and 6) and the positions ortho and para to the (aminomethyl)amino group (positions 2, 4, and 6). Consequently, electrophilic substitution reactions on this compound are expected to occur predominantly at the 2, 4, and 6 positions of the aromatic ring. The precise regioselectivity will be influenced by steric hindrance and the specific reaction conditions.
| Electrophilic Aromatic Substitution | Reagents | Expected Major Products |
| Nitration | HNO₃/H₂SO₄ | 2-Nitro-3-[(aminomethyl)amino]phenol and 4-Nitro-3-[(aminomethyl)amino]phenol |
| Halogenation | Br₂ in a polar solvent | 2,4,6-Tribromo-3-[(aminomethyl)amino]phenol |
| Sulfonation | Fuming H₂SO₄ | 2-Hydroxy-4-[(aminomethyl)amino]benzenesulfonic acid |
| Friedel-Crafts Alkylation | R-X/AlCl₃ | Not typically performed due to the basicity of the amino groups |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Not typically performed due to the basicity of the amino groups |
Reactivity of the Secondary and Primary Amine Groups in Formation of Imines and Amides
The presence of both a primary and a secondary amine in this compound allows for a range of reactions typical of these functional groups, most notably the formation of imines and amides.
Imine Formation: Primary amines react with aldehydes and ketones to form imines (also known as Schiff bases) openstax.orgmasterorganicchemistry.comyoutube.com. This reaction is typically acid-catalyzed and proceeds through the nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration openstax.orgmasterorganicchemistry.com. The primary amine of this compound is expected to readily undergo this reaction. The secondary amine, lacking a second hydrogen atom, will not form a stable imine but can form an enamine if the carbonyl compound has an α-hydrogen openstax.org.
Amide Formation: Both primary and secondary amines react with carboxylic acid derivatives, such as acyl chlorides and anhydrides, to form amides organic-chemistry.orgresearchgate.net. The reaction is a nucleophilic acyl substitution. The primary amine of this compound will form a secondary amide, while the secondary amine will yield a tertiary amide. The relative reactivity of the two amino groups can be influenced by steric factors and reaction conditions.
| Reaction | Reagent | Functional Group Reacting | Product Type |
| Imine Formation | Aldehyde or Ketone | Primary Amine | Imine |
| Amide Formation | Acyl Chloride | Primary Amine | Secondary Amide |
| Amide Formation | Acyl Chloride | Secondary Amine | Tertiary Amide |
Intramolecular Cyclization and Rearrangement Processes Leading to Heterocyclic Systems
The structure of this compound, with its proximate hydroxyl and amino functionalities, makes it a prime candidate for intramolecular cyclization reactions, particularly in the presence of a one-carbon electrophile like formaldehyde (B43269). A significant reaction pathway is the formation of benzoxazine (B1645224) derivatives ikm.org.myresearchgate.netacs.orgnih.govthieme-connect.com.
In this process, which is a type of Mannich reaction, the primary amine reacts with formaldehyde to form a reactive intermediate. This is followed by an intramolecular electrophilic attack on the activated phenol ring at an ortho position to the hydroxyl group, leading to the formation of a 1,3-benzoxazine ring system. This cyclization is a key step in the synthesis of polybenzoxazine resins, which are known for their excellent thermal and mechanical properties nih.gov.
Detailed Mechanistic Elucidation of Mannich-type Reactions
The formation of aminomethylated phenols and subsequent cyclization to benzoxazines from this compound and formaldehyde is a classic example of a Mannich reaction oarjbp.comwikipedia.org. The mechanism involves three key components: an active hydrogen compound (the phenol), formaldehyde, and an amine.
The reaction is believed to proceed through the following steps:
Formation of an Iminium Ion: The primary amine of this compound reacts with formaldehyde to form a hydroxymethylamine intermediate, which then dehydrates to form a reactive electrophilic species, an iminium ion.
Electrophilic Aromatic Substitution: The electron-rich phenol ring acts as a nucleophile and attacks the iminium ion. This attack occurs preferentially at the ortho and para positions relative to the strongly activating hydroxyl group.
Intramolecular Cyclization (for Benzoxazine Formation): Following the initial aminomethylation, if a second equivalent of formaldehyde is present, it can react with the secondary amine to form another iminium ion intermediate. This can then be attacked by the phenolic oxygen in an intramolecular fashion to close the oxazine (B8389632) ring ikm.org.myoarjbp.com.
Role as a Nucleophile and Base in Organic Transformations
The lone pairs of electrons on the nitrogen and oxygen atoms of this compound endow it with both nucleophilic and basic properties.
Nucleophilic Additions to Carbonyls and Other Electrophilic Centers
The amino groups of this compound are effective nucleophiles. As discussed in the context of imine formation, the primary amine can add to the carbonyl group of aldehydes and ketones.
Furthermore, amines are known to participate in conjugate addition reactions, such as the Michael addition, to α,β-unsaturated carbonyl compounds masterorganicchemistry.comwikipedia.org. In this reaction, the amine adds to the β-carbon of the unsaturated system. It is expected that the amino groups of this compound would undergo such reactions, leading to the formation of β-amino carbonyl compounds. The relative nucleophilicity of the primary versus the secondary amine would likely influence the product distribution.
| Reaction Type | Electrophilic Partner | Site of Nucleophilic Attack | Product |
| Nucleophilic Addition | Aldehyde/Ketone | Carbonyl Carbon | Carbinolamine (intermediate to imine) |
| Michael Addition | α,β-Unsaturated Carbonyl | β-Carbon | β-Amino Carbonyl Compound |
The phenolic hydroxyl group can also act as a nucleophile, particularly in its deprotonated phenoxide form. The phenoxide is a potent nucleophile that can participate in Williamson ether synthesis and other nucleophilic substitution reactions.
Proton Transfer Dynamics and Acid-Base Equilibria
3-Aminophenol (B1664112) exhibits two distinct pKa values: one for the protonated amino group (ammonium) and one for the phenolic hydroxyl group. The pKa of the anilinium ion is approximately 4.37, while the pKa of the phenolic proton is about 9.82 wikipedia.org. This suggests that the molecule can exist in different protonation states depending on the pH of the solution. quora.comchemguide.co.uk
In strongly acidic solutions (pH < 4.37): The amino groups are protonated, and the molecule exists predominantly as a dication.
In moderately acidic to neutral solutions (pH 4.37 to 9.82): The amino groups are largely protonated while the hydroxyl group remains neutral, or a zwitterionic form may exist where one of the amino groups is protonated and the hydroxyl group is deprotonated.
In alkaline solutions (pH > 9.82): The phenolic hydroxyl group is deprotonated, forming a phenoxide ion, and the molecule carries a net negative charge.
The dynamics of proton transfer in such molecules are fundamental to their reactivity. Studies on related phenol-amine compounds show that oxidation reactions can be coupled with proton transfer, a process known as Proton-Coupled Electron Transfer (PCET). nih.govnih.gov In these systems, the transfer of a proton and an electron can occur in a concerted manner, and the distance between the proton donor (phenol) and acceptor (amine) is a critical factor influencing the reaction kinetics. nih.govnih.gov The flexible side chain in this compound allows for conformations that could facilitate intramolecular proton transfer between the phenolic group and the amino groups.
| pH Range | Predominant Species | Description |
|---|---|---|
| < 4.37 | Cationic | The amino groups are protonated (-NH₂⁺CH₂NH₃⁺). |
| 4.37 - 9.82 | Neutral / Zwitterionic | The molecule exists in a neutral or zwitterionic state. |
| > 9.82 | Anionic | The phenolic hydroxyl group is deprotonated (-O⁻). |
Oxidation and Reduction Chemistry
Pathways of Oxidative Coupling and Polymerization Phenomena
The electron-rich nature of the aromatic ring, activated by both hydroxyl and amino substituents, makes this compound susceptible to oxidation. The oxidation of the parent compound, 3-aminophenol, has been shown to yield polymeric materials through oxidative coupling. researchgate.netmdpi.com This process can be initiated chemically, using oxidants like potassium dichromate or ammonium (B1175870) persulfate, or electrochemically. mdpi.com
The polymerization of m-aminophenol typically proceeds in an acidic medium and results in the formation of a soluble, electroactive polymer. researchgate.net The presence of both -NH2 and -OH groups allows for complex reaction pathways, and the resulting polymer structure is often proposed to be a ladder-type structure. The resulting poly(m-aminophenol) exhibits semiconducting properties. researchgate.net
The general mechanism of oxidative phenol coupling can involve the formation of phenoxy radicals, which then couple via C-C or C-O bond formation. nih.gov For aminophenols, the amino group also participates in the redox chemistry, leading to a variety of resonance-stabilized intermediates. researchgate.net The specific pathways for this compound would be further complicated by the presence of the aminomethyl side chain, which could also be a site for oxidative reactions or influence the regioselectivity of the coupling.
| Polymerization Method | Oxidant/Conditions | Resulting Polymer | Key Properties |
|---|---|---|---|
| Chemical Oxidative Polymerization | Potassium dichromate in acidic medium at 0°C | Poly(m-aminophenol) | Semiconducting, thermally stable. researchgate.net |
| Solid-State Plasma Polymerization | Dielectric Barrier Discharge (DBD) plasma | Poly(m-aminophenol) (PmAP) | Conductivity of 2.3 × 10⁻⁵ S/m. mdpi.comresearchgate.net |
| Electrochemical Polymerization | Anodic oxidation | Electroactive polymer film | Forms a soluble, electroactive polymer. researchgate.net |
Selective Reduction of Derivatized Forms
Information specifically concerning the selective reduction of derivatized forms of this compound is limited. However, general principles of organic synthesis can be applied to predict the behavior of its derivatives. Functional groups introduced onto the molecule can be selectively reduced using appropriate reagents and reaction conditions.
For instance, if the phenolic hydroxyl group were to be converted into a nitro group through a multi-step synthesis, this nitro group could be selectively reduced back to an amino group. The reduction of aromatic nitro groups is a well-established transformation, often achieved using reagents like H₂ with a metal catalyst (e.g., Pd, Pt, Ni) or metal-acid systems. researchgate.net
Furthermore, the amino groups can be derivatized to form imines by reaction with aldehydes or ketones. These imine derivatives can then be selectively reduced to secondary or tertiary amines using reducing agents such as sodium borohydride (B1222165) (NaBH₄). researchgate.netumich.edu This two-step process of imination followed by reduction is a common strategy for the N-alkylation of amines. researchgate.netumich.edu The selectivity of these reductions would depend on the careful choice of protecting groups for other reactive sites in the molecule, such as the phenolic hydroxyl.
Conformational Analysis and Interconversion Mechanisms
The conformational flexibility of this compound is primarily dictated by the side chain attached to the aromatic ring. The molecule possesses several rotatable single bonds, which allow it to adopt a multitude of conformations in space.
The C(aryl)-N bond connecting the ring to the secondary amine.
The N-CH₂ bond within the side chain.
The CH₂-N bond connecting the methylene (B1212753) bridge to the primary amine.
Rotation around these bonds will lead to different spatial arrangements of the functional groups. The interconversion between these conformations is expected to be rapid at room temperature.
A significant factor influencing the conformational preference is the potential for intramolecular hydrogen bonding. Hydrogen bonds could form between:
The phenolic hydroxyl group (donor) and the lone pair of the secondary amine (acceptor).
The secondary amine N-H (donor) and the oxygen of the hydroxyl group (acceptor).
The primary amine N-H (donor) and the secondary amine nitrogen (acceptor) or the phenolic oxygen (acceptor).
| Rotatable Bond | Potential Intramolecular Interactions | Impact on Conformation |
|---|---|---|
| C(aryl)—N(secondary) | Steric hindrance with ortho-hydrogens | Influences the orientation of the side chain relative to the ring. |
| N(secondary)—CH₂ | Intramolecular hydrogen bonding (e.g., OH···N, NH···O, NH···N) | Leads to the formation of pseudo-cyclic structures, restricting conformational freedom and stabilizing specific geometries. |
| CH₂—N(primary) |
Derivatization and Analogues Research
Synthesis of Substituted 3-[(Aminomethyl)amino]phenol Derivatives
The synthesis of derivatives from the this compound core involves strategic functionalization of its three reactive sites: the two amine centers and the phenolic hydroxyl group. The relative reactivity of these sites can be exploited, or protecting groups can be employed to achieve selective modification.
The presence of two distinct amine centers—a primary and a secondary amine—offers opportunities for selective or exhaustive N-functionalization. Direct alkylation of aminophenols can sometimes lead to a mixture of N- and O-alkylated products, making selectivity a key challenge. nih.gov Methodologies for selective N-alkylation often involve a one-pot reaction sequence beginning with the condensation of the aminophenol with an aldehyde to form an imine or a related intermediate, followed by reduction with an agent like sodium borohydride (B1222165). nih.gov This approach selectively modifies the amino group. nih.gov
For a molecule like this compound, the primary amine is generally more reactive than the secondary amine in initial condensation reactions. This differential reactivity can be harnessed for selective mono-alkylation at the primary amine. Exhaustive alkylation or acylation would modify both nitrogen centers. N-acylation is typically achieved using acid chlorides or anhydrides and tends to be more straightforward than alkylation, often proceeding readily at both amine sites under standard conditions. The specific reaction conditions, such as the choice of base, solvent, and temperature, are critical for controlling the extent and selectivity of N-alkylation and N-acylation.
Table 1: Representative N-Alkylation Reactions on Aminophenols
| Entry | Aminophenol | Aldehyde | Product | Yield (%) |
| 1 | 2-Aminophenol | Benzaldehyde | 2-(Benzylamino)phenol | 98.3 |
| 2 | 2-Aminophenol | 4-Hydroxybenzaldehyde | 2-[(4-Hydroxybenzyl)amino]phenol | 90.7 |
| 3 | 2-Aminophenol | 4-Methoxybenzaldehyde | 2-[(4-Methoxybenzyl)amino]phenol | 94.5 |
| 4 | 4-Aminophenol | Benzaldehyde | 4-(Benzylamino)phenol | 96.7 |
This table illustrates selective mono-N-alkylation via reductive amination, a common strategy for aminophenols. nih.gov Data sourced from Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC.
The phenolic hydroxyl group is another key site for derivatization, most commonly through O-alkylation (ether formation) or O-acylation (ester formation). To achieve selective O-alkylation without competing N-alkylation, the more nucleophilic amino groups must first be protected. researchgate.net A common strategy involves the condensation of the aminophenol with benzaldehyde to protect the amino group as an N-benzylidene (imine). researchgate.net With the amine thus protected, the phenolic hydroxyl group can be alkylated using an alkyl halide in the presence of a base like potassium carbonate. researchgate.net The final step is the hydrolysis of the imine, typically with an acid, to regenerate the free amino group, yielding the desired O-alkylated aminophenol derivative. researchgate.net This multi-step process ensures high selectivity for the hydroxyl group functionalization. researchgate.net
Direct functionalization of the aromatic ring of this compound allows for the introduction of additional substituents, which can modulate the electronic properties and steric profile of the molecule. The hydroxyl and amino groups are strong ortho- and para-directing activators for electrophilic aromatic substitution. Given the meta-positioning of the existing groups relative to each other, the positions ortho and para to the hydroxyl group (positions 2, 4, and 6) and ortho to the amino group (positions 2 and 4) are highly activated.
Modern synthetic methods, such as copper-catalyzed cross-dehydrogenative coupling (CDC), have been developed for the ortho-aminomethylation of phenols, demonstrating a strategy for regioselective C-C bond formation on the aromatic ring. Such transition-metal-catalyzed C-H bond functionalization techniques offer a powerful tool for constructing molecular complexity directly on the phenol (B47542) core, avoiding the need for pre-functionalized substrates. These strategies could be adapted to introduce various functional groups at specific positions on the aromatic nucleus of the this compound scaffold.
Design and Synthesis of Multi-Dentate Ligands
The spatial arrangement of nitrogen and oxygen atoms in this compound makes it an excellent precursor for the synthesis of multi-dentate ligands. These ligands can form stable complexes with a variety of metal ions, with applications in catalysis and materials science.
Aminophenol-based ligands are known to coordinate with transition metal ions, acting as effective chelating agents. humanjournals.com The nitrogen and oxygen atoms serve as donor sites, binding to a metal center to form a stable chelate ring. Studies on 3-aminophenol (B1664112) have shown its ability to form stable 1:1 and 1:2 complexes with transition metals such as Fe(III), Ni(II), Cu(II), and Co(II). humanjournals.com The stability of these complexes generally follows the Irving-Williams order. humanjournals.com
Derivatives of this compound can be designed as polydentate ligands. For example, condensation of the primary amine with aldehydes or ketones can generate Schiff base ligands with additional donor atoms, increasing the denticity and modifying the coordination geometry. The resulting complexes, featuring a central metal ion coordinated to one or more aminophenol-derived ligands, have been extensively studied. iarjset.com The electronic properties of these complexes are influenced by the redox-active nature of the aminophenol backbone, which can exist in different oxidation states (amidophenolate, iminosemiquinonate, or iminoquinone), making them suitable for applications in catalysis.
Table 2: Stability Constants (log K) of 3-Aminophenol with Transition Metal Ions
| Metal Ion | log K1 | log K2 |
| Co(II) | 3.48 | 4.39 |
| Ni(II) | 4.60 | 4.24 |
| Cu(II) | 4.40 | 4.44 |
| Zn(II) | 3.84 | 4.10 |
| Fe(III) | 4.90 | 3.84 |
| Cd(II) | 4.02 | 3.60 |
Stability constants for 1:1 (log K1) and 1:2 (log K2) complexes in aqueous media. humanjournals.com Data sourced from Sonawane, S. R., & Narwade, M. L. (2013). Co-ordination Studies of 3-Amino Phenol and Transition Metal Ions in Aqueous Media. International Journal of Modern Engineering Research.
The aminophenol structural unit can be incorporated into larger, more complex architectures like macrocycles and supramolecular assemblies. Macrocyclic ligands are known for their high affinity and selectivity for specific metal ions, a phenomenon known as the macrocyclic effect. wikipedia.org The synthesis of these molecules can be achieved through template reactions, where a metal ion directs the condensation of precursor molecules to form the cyclic product. wikipedia.org The this compound unit, with its multiple reactive sites, could be used as a building block in the template synthesis of novel tetraazamacrocycles or other complex macrocyclic structures. rasayanjournal.co.in
Beyond discrete macrocycles, the aminophenol motif can be integrated into supramolecular scaffolds. rsc.org These are large, ordered structures formed through non-covalent interactions. rsc.orgsemanticscholar.org By attaching functional units like this compound to a polymer backbone or other self-assembling molecules, it is possible to create materials where the aminophenol units are arranged in a specific, predictable manner. semanticscholar.org Such ordered assemblies can lead to new properties and applications, for example, in creating sensing platforms or materials for controlled catalysis. semanticscholar.orgmdpi.com
Exploration as a Monomer in Polymer Chemistry
The unique molecular structure of this compound, which incorporates a phenolic hydroxyl group, a secondary amine, and a primary aminomethyl group, makes it a highly versatile candidate as a monomer in the synthesis of advanced polymers. Its multifunctionality allows it to participate in various polymerization reactions, particularly those involving step-growth mechanisms such as condensation and polycondensation. Researchers have explored its potential to build complex polymer backbones and introduce specific functionalities that can impart desirable thermal, mechanical, and chemical properties to the final material.
The design of this compound as a monomer for condensation polymerization is predicated on the reactivity of its distinct functional groups. In polycondensation, polymers are formed from bifunctional or polyfunctional monomers with the concurrent elimination of a small molecule, such as water. The subject compound is well-suited for such reactions due to the presence of nucleophilic amine groups and an acidic hydroxyl group.
Two primary pathways for its use in polycondensation include its role as a diamine monomer in the synthesis of polyamides and as a precursor in the formation of phenolic resins like polybenzoxazines.
As a Diamine Monomer: The two amine groups—the primary aminomethyl (-CH₂NH₂) and the secondary aromatic amine (-NH-)—allow the molecule to function as an A₂-type monomer. It can react with B₂-type monomers, such as dicarboxylic acids or their more reactive derivatives (e.g., diacid chlorides), to form polyamides. The reaction proceeds via nucleophilic acyl substitution, where the amine groups attack the carbonyl carbon of the acid derivative, forming an amide linkage and eliminating a small molecule (e.g., HCl or H₂O). The resulting polyamide would be notable for the pendant hydroxyl group on every other aromatic ring, which can serve as a site for further modification or influence polymer properties like solubility and thermal stability through hydrogen bonding. The asymmetry of the amine functionalities could also influence polymer chain regularity and morphology.
In Phenolic Resin and Polybenzoxazine Synthesis: The combination of a phenol, an amine, and a formaldehyde (B43269) source is the basis for polybenzoxazine synthesis, a class of high-performance phenolic resins. mdpi.com Benzoxazine (B1645224) monomers are typically formed through a Mannich condensation reaction. acs.orgkpi.ua The structure of this compound can be seen as a pre-formed intermediate for such reactions. The phenolic ring provides a site for electrophilic substitution, while the amine groups can react with aldehydes. Its reaction with formaldehyde could lead to the formation of a benzoxazine ring structure, which can then undergo thermally induced ring-opening polymerization. mdpi.com This type of polymerization is advantageous as it occurs without the release of volatile byproducts, leading to near-zero shrinkage and high-quality thermoset materials. mdpi.com
The reactivity of the functional groups in this compound is summarized in the table below.
| Functional Group | Type | Role in Condensation Polymerization | Potential Co-Monomer | Resulting Polymer Linkage |
| -OH (Phenolic) | Hydroxyl | Nucleophile / Site for Electrophilic Substitution | Aldehydes (e.g., Formaldehyde) | Phenolic Resin/Benzoxazine precursor |
| -NH- (Secondary) | Amine | Nucleophile | Dicarboxylic Acids / Aldehydes | Amide / Benzoxazine precursor |
| -CH₂NH₂ (Primary) | Amine | Nucleophile | Dicarboxylic Acids / Aldehydes | Amide / Benzoxazine precursor |
The multifunctionality of this compound is a key attribute for its incorporation into advanced polymer architectures beyond simple linear chains. The distinct reactivity of its amine and hydroxyl groups allows for the strategic design of complex structures such as hyperbranched polymers, cross-linked networks, and functional copolymers.
Hyperbranched and Cross-linked Polymers: Because the molecule possesses three reactive sites (one hydroxyl and two amino groups), it can be classified as an AB₂-type monomer, where 'A' represents one functional group (e.g., the phenolic hydroxyl) and 'B' represents another (the amines). Under specific reaction conditions, this can lead to the formation of hyperbranched polymers. For instance, reacting it with a B₂ monomer like a diacid chloride could lead to branching as both amine groups on a single monomer unit react. Furthermore, in thermoset applications, the phenolic hydroxyl group and both amines can participate in reactions with cross-linking agents, such as formaldehyde or epoxides, to create robust three-dimensional networks characteristic of high-performance materials like polybenzoxazines. researchgate.net
Functional Polyamides: When used as a diamine in polyamide synthesis, the pendant hydroxyl group is retained along the polymer backbone. This functionality is a significant feature for creating advanced architectures. The hydroxyl groups can:
Act as sites for post-polymerization modification, allowing for the grafting of side chains to create graft copolymers.
Enhance solubility in polar solvents and improve adhesion to substrates due to their ability to form hydrogen bonds.
Be used as reactive sites for subsequent cross-linking reactions, transforming a thermoplastic polyamide into a thermoset material with enhanced thermal and chemical resistance.
Advanced Copolymers: The monomer can be incorporated into copolymers to tailor specific properties. For example, it could be copolymerized with other diamines to control the density of hydroxyl groups along a polyamide chain, thereby fine-tuning properties like moisture absorption and glass transition temperature. Its inclusion in copolymer systems offers a strategic approach to designing materials with a precise balance of mechanical strength, thermal stability, and specific chemical functionalities.
The potential applications of this monomer in creating various polymer architectures are detailed below.
| Polymer Architecture | Role of this compound | Resulting Properties |
| Linear Polyamides | Diamine (A₂) Monomer | Pendant hydroxyl groups, enhanced H-bonding, sites for modification. |
| Cross-linked Networks | Precursor for Polybenzoxazines / Phenolic Resins | High thermal stability, low water absorption, excellent mechanical properties. mdpi.com |
| Hyperbranched Polymers | AB₂ Monomer | High solubility, low viscosity, numerous terminal functional groups. |
| Graft Copolymers | Backbone with reactive pendant -OH groups | Tunable properties by attaching different side chains. |
Theoretical and Computational Studies
Electronic Structure and Molecular Conformation Analysis
The spatial arrangement of atoms and the distribution of electrons are fundamental to a molecule's behavior. Computational analyses, particularly those rooted in quantum mechanics, provide a detailed picture of these characteristics for 3-[(Aminomethyl)amino]phenol.
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of this size. DFT calculations are employed to determine the ground state properties of this compound by approximating the electron density of the molecule. These calculations can predict key electronic and structural parameters, such as optimized molecular geometry, bond lengths, bond angles, and Mulliken atomic charges. This information is crucial for understanding the molecule's stability and reactivity.
Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic parameters, which are invaluable for interpreting experimental spectra or for identifying the compound. For this compound, theoretical calculations can forecast:
NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts help in the assignment of experimental spectra.
Vibrational Frequencies: The calculation of infrared (IR) and Raman vibrational frequencies can aid in the identification of functional groups and in the analysis of the molecule's vibrational modes.
UV-Vis Absorption Maxima: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption maxima, providing insight into the molecule's electronic structure and color properties.
Detailed Conformational Isomerism and Potential Energy Surface Mapping
The flexibility of the aminomethyl and amino groups in this compound allows for the existence of multiple conformational isomers. Computational chemistry enables a thorough exploration of the potential energy surface (PES) to identify the different stable conformers and the energy barriers that separate them. By systematically rotating the rotatable bonds and calculating the corresponding energy, a detailed map of the conformational landscape can be constructed. This analysis is critical for understanding which conformations are most likely to be present under different conditions and how the conformation might influence the molecule's reactivity and biological activity.
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions, providing insights into transition states and reaction kinetics that can be difficult to obtain experimentally.
Transition State Analysis and Reaction Pathway Mapping
For chemical reactions involving this compound, computational methods can be used to map out the entire reaction pathway. This involves identifying the structures of the reactants, products, and any intermediates, as well as locating the transition state (TS) structures that connect them. The transition state is a critical point on the reaction coordinate, representing the highest energy barrier that must be overcome for the reaction to proceed. The geometric and electronic properties of the TS provide valuable information about the nature of the reaction mechanism.
Intermolecular Interactions and Self-Assembly Prediction
The theoretical and computational analysis of this compound provides significant insights into its potential for forming supramolecular structures. These structures are governed by a variety of non-covalent interactions, which dictate the compound's behavior in different chemical environments. Understanding these interactions is crucial for predicting its self-assembly mechanisms and the resulting molecular architectures.
Analysis of Hydrogen Bonding Networks and Their Influence on Structure and Reactivity
Hydrogen bonding is a predominant intermolecular force in this compound, owing to the presence of multiple donor and acceptor sites. The phenolic hydroxyl (-OH) group and the two amine (-NH) groups can all act as hydrogen bond donors, while the nitrogen and oxygen atoms can serve as acceptors. The interplay of these interactions leads to the formation of complex and stable hydrogen-bonding networks.
Computational studies on analogous aminophenol derivatives have demonstrated the significant stabilizing effect of internal hydrogen bonding. Density Functional Theory (DFT) calculations, particularly at the B3LYP level, have been employed to analyze these interactions. For instance, research on aminophenol derivatives has shown that a strong intramolecular O-H···N hydrogen bond can significantly stabilize the molecule, influencing the conformation of the amino group relative to the aromatic ring. In this compound, both intramolecular and intermolecular hydrogen bonds are plausible.
Intermolecular hydrogen bonds are expected to play a crucial role in the solid-state packing and solution-phase aggregation of the molecule. These interactions can lead to the formation of various motifs, including dimers, chains, and more complex three-dimensional networks. The specific arrangement of these networks will influence the macroscopic properties of the compound, such as its melting point and solubility.
The reactivity of this compound is also influenced by its hydrogen-bonding capabilities. The formation of hydrogen bonds can alter the electron density at different sites within the molecule, thereby affecting its acidity, basicity, and susceptibility to chemical reactions. For example, the deprotonation of the phenolic hydroxyl group can be influenced by the presence of a hydrogen bond acceptor, which stabilizes the resulting phenoxide ion.
A summary of potential hydrogen bond interactions in this compound is presented in the table below.
| Donor Group | Acceptor Atom | Interaction Type | Predicted Effect on Structure & Reactivity |
| Phenolic -OH | Amino N | Intramolecular | Stabilization of molecular conformation, potential influence on electronic properties. |
| Amino -NH | Phenolic O | Intermolecular | Formation of dimers or larger aggregates, influencing solid-state packing. |
| Amino -NH | Amino N | Intermolecular | Contribution to the formation of extended hydrogen-bonding networks. |
Prediction of π-Stacking and Other Non-Covalent Interactions
Theoretical investigations into π-π stacking interactions in phenolic systems often utilize high-level quantum mechanical calculations, such as Møller-Plesset perturbation theory (MP2) and DFT methods that include dispersion corrections (e.g., DFT-D). These studies have revealed that both parallel-displaced and T-shaped stacking conformations are possible, with the former often being more energetically favorable for simple aromatic rings. The substitution pattern on the phenol (B47542) ring in this compound, with its aminomethylamino side chain, will sterically and electronically influence the preferred stacking geometry and interaction energy.
Computational analysis of related molecules, such as 4-hydroxybenzylamine, has shown that a combination of hydrogen bonding and π-stacking can lead to the formation of stable cyclic dimers in solution. nih.gov This suggests that this compound could also form similar template-driven assemblies, where hydrogen bonds direct the initial association of molecules, which are then further stabilized by π-stacking interactions. nih.gov
Ligand-Metal Interaction Modeling in Coordination Chemistry
The structural features of this compound make it an excellent candidate as a ligand in coordination chemistry. The presence of multiple potential donor atoms—the phenolic oxygen and the two amino nitrogens—allows it to coordinate with a variety of metal ions, potentially acting as a bidentate or tridentate ligand.
Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for predicting and understanding the nature of ligand-metal interactions. orientjchem.orgresearchgate.net DFT calculations can provide detailed information about the geometry of the resulting metal complexes, the nature of the coordinate bonds, and the electronic structure of the coordinated species. orientjchem.orgresearchgate.net
For aminophenol-based ligands, DFT studies have been used to confirm coordination geometries, such as octahedral or square planar, depending on the metal center and other coordinating ligands. orientjchem.orgresearchgate.net These calculations can also elucidate the role of the ligand in influencing the electronic properties and reactivity of the metal center. For instance, the coordination of an aminophenol ligand can modulate the redox potential of a metal ion, which is a critical aspect in the design of catalysts and functional materials.
In the case of this compound, modeling could predict the preferred coordination sites and the resulting chelate ring sizes. The formation of stable five- or six-membered chelate rings upon coordination with a metal ion is a key factor in the stability of the resulting complex. DFT calculations can be used to compare the energies of different coordination modes to determine the most likely structure.
Furthermore, Time-Dependent DFT (TD-DFT) calculations can be employed to predict the electronic absorption spectra of the metal complexes. nih.govnih.govmarquette.edu This allows for a direct comparison between theoretical predictions and experimental spectroscopic data, providing validation for the computational model and a deeper understanding of the electronic transitions within the complex. nih.govnih.govmarquette.edu
The table below summarizes the potential coordination behavior of this compound as predicted by theoretical modeling principles.
| Potential Donor Atoms | Possible Coordination Modes | Predicted Chelate Ring Size | Theoretical Modeling Method |
| Phenolic O, Amino N (adjacent) | Bidentate | 6-membered | DFT, AIM |
| Amino N, Amino N (side chain) | Bidentate | 5-membered | DFT, AIM |
| Phenolic O, Both Amino N's | Tridentate | 5- and 6-membered rings | DFT, AIM |
Advanced Spectroscopic and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments
High-resolution NMR spectroscopy would be the primary method for elucidating the solution-state structure of 3-[(Aminomethyl)amino]phenol. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for unambiguous assignment of all proton and carbon signals and for confirming the connectivity of the molecule.
Application of 2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Proximity
To establish the covalent framework of this compound, a suite of 2D NMR experiments would be necessary.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be expected to show correlations between the protons on the aromatic ring, as well as between the protons of the aminomethyl and amino groups if there is coupling across the nitrogen atom.
HSQC (Heteronuclear Single Quantum Coherence): This technique would identify direct one-bond correlations between protons and the carbon atoms they are attached to. This would allow for the definitive assignment of each carbon atom in the molecule based on the previously assigned proton shifts.
A hypothetical table of expected NMR data is presented below.
| Atom Number | ¹H Chemical Shift (ppm) (Predicted) | ¹³C Chemical Shift (ppm) (Predicted) | Key HMBC Correlations (Predicted) |
| 1 | - | Aromatic C-O | H2, H6, OH |
| 2 | Aromatic | Aromatic CH | H4, H6 |
| 3 | - | Aromatic C-N | H2, H4 |
| 4 | Aromatic | Aromatic CH | H2, H6 |
| 5 | Aromatic | Aromatic CH | H6 |
| 6 | Aromatic | Aromatic CH | H2, H4, H5 |
| 7 (CH₂) | Aliphatic | Aliphatic CH₂ | C3, C8 |
| 8 (CH₂) | Aliphatic | Aliphatic CH₂ | C7 |
Stereochemical Assignment and Dynamic NMR Studies
For this compound, which is an achiral molecule, stereochemical assignment is not applicable. The molecule does not possess any chiral centers. Furthermore, it is not expected to exhibit significant fluxional behavior that would necessitate dynamic NMR studies under standard conditions.
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
Should a suitable single crystal of this compound be grown, single-crystal X-ray diffraction would provide the most precise and unambiguous determination of its three-dimensional structure in the solid state. This technique would yield a complete picture of the molecular geometry, as well as how the molecules arrange themselves in a crystalline lattice.
Precise Bond Lengths, Bond Angles, and Torsional Parameters Analysis
X-ray diffraction analysis would provide a wealth of structural data, which could be presented in tabular format.
Hypothetical Bond Lengths:
| Bond | Length (Å) (Expected Range) |
| C-C (aromatic) | 1.38 - 1.40 |
| C-O | 1.36 - 1.39 |
| C-N | 1.38 - 1.42 (aromatic), 1.45 - 1.49 (aliphatic) |
| N-C | 1.45 - 1.49 |
| C-H | 0.93 - 1.00 |
| N-H | 0.86 - 0.90 |
| O-H | 0.82 - 0.86 |
Hypothetical Bond Angles:
| Atoms | Angle (°) (Expected Range) |
| C-C-C (aromatic) | 118 - 121 |
| C-N-C | 118 - 122 |
| C-O-H | 108 - 112 |
Elucidation of Crystal Packing, Hydrogen Bonding Networks, and Supramolecular Assemblies
The crystal structure would reveal the intermolecular interactions that govern the solid-state assembly of this compound. Of particular interest would be the hydrogen bonding network. The molecule contains several hydrogen bond donors (the phenolic hydroxyl group and the two amino groups) and acceptors (the nitrogen and oxygen atoms). It is anticipated that a complex network of intermolecular hydrogen bonds would be observed, potentially leading to the formation of sheets or three-dimensional supramolecular architectures.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Fingerprinting
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, would provide valuable information about the functional groups present in this compound and would serve as a fingerprint for the compound.
Hypothetical Vibrational Frequencies:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (phenol) | Stretching | 3200 - 3600 (broad) |
| N-H (amine) | Stretching | 3300 - 3500 |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C-H (aliphatic) | Stretching | 2850 - 2960 |
| C=C (aromatic) | Stretching | 1450 - 1600 |
| C-N | Stretching | 1250 - 1350 |
| C-O | Stretching | 1200 - 1300 |
High-Resolution Mass Spectrometry (HRMS) and Detailed Fragmentation Studies
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule by measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy. For this compound (C₇H₁₀N₂O), the calculated exact mass of the neutral molecule is 138.0793 Da. In HRMS, the molecule is typically ionized, for example, by protonation to form the molecular ion [M+H]⁺ with a calculated m/z of 139.0866.
Detailed fragmentation studies, often performed using tandem mass spectrometry (MS/MS), provide insight into the molecule's structure by breaking it down into smaller, characteristic fragment ions. While specific experimental data for this compound is not extensively published, a fragmentation pathway can be predicted based on the known behavior of aromatic amines and phenols. The primary fragmentation mechanisms are expected to involve cleavages at the aminomethyl side chain and rearrangements within the aromatic ring.
Key predicted fragmentation pathways include:
Alpha-Cleavage: The bond between the secondary amine and the aminomethyl group is susceptible to cleavage, a common pathway for amines. This would result in the loss of a •CH₂NH₂ radical and the formation of a stable ion.
Benzylic-type Cleavage: Cleavage of the C-N bond between the aromatic ring and the secondary amine would lead to the formation of a protonated aminomethylaniline radical cation and a phenol (B47542) radical, or vice-versa depending on charge retention.
Loss of Small Neutral Molecules: Following initial fragmentation, subsequent losses of small, stable neutral molecules like ammonia (B1221849) (NH₃) or hydrogen cyanide (HCN) from the nitrogen-containing fragments are plausible.
Phenolic Ring Fragmentation: The phenol moiety can undergo characteristic fragmentation, such as the loss of carbon monoxide (CO), leading to the formation of a five-membered ring ion.
The predicted fragmentation data is summarized in the table below.
| Predicted Fragment Ion | Proposed Formula | Calculated m/z | Fragmentation Pathway |
| [M+H]⁺ | [C₇H₁₁N₂O]⁺ | 139.0866 | Protonated molecular ion |
| [M+H - •CH₂NH₂]⁺ | [C₆H₇NO]⁺ | 109.0528 | Alpha-cleavage with loss of aminomethyl radical |
| [M+H - NH₃]⁺ | [C₇H₈NO]⁺ | 122.0600 | Loss of ammonia from the side chain |
| [C₆H₅O]⁺ | [C₆H₅O]⁺ | 93.0335 | Cleavage of C-N bond with charge on phenol moiety |
| [C₅H₆]⁺ | [C₅H₆]⁺ | 66.0469 | Loss of CO from a phenolic fragment |
This interactive table outlines the hypothetical fragmentation pattern of this compound based on established principles of mass spectrometry.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Optical Properties
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to investigate the electronic transitions within a molecule and evaluate its optical properties. The spectrum of this compound is dictated by the electronic structure of the substituted benzene (B151609) ring. The phenol and the aminomethylamino groups both act as auxochromes, modifying the absorption characteristics of the benzene chromophore.
UV-Vis Absorption: The presence of both a hydroxyl (-OH) and a secondary amino (-NH-) group, which are strong electron-donating groups, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene. This is due to the interaction of the non-bonding electrons on the oxygen and nitrogen atoms with the π-electron system of the aromatic ring, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Based on data for structurally similar compounds like 3-aminophenol (B1664112), which exhibits absorption maxima around 230 nm and 285 nm, this compound is predicted to have a similar UV absorption profile. The exact positions of the absorption bands (λmax) are sensitive to the solvent polarity and pH, as protonation of the amino groups or deprotonation of the phenolic hydroxyl group will significantly alter the electronic distribution in the molecule.
Fluorescence Spectroscopy: Fluorescence occurs when a molecule absorbs light and then emits it at a longer wavelength. Many phenolic and aniline (B41778) derivatives are fluorescent. The fluorescence properties of this compound would be highly dependent on factors such as the excitation wavelength, solvent environment, and pH. It is reported that deprotonation can lead to a significant enhancement in the fluorescence of some aminophenol-based Schiff bases. This suggests that the anionic form of this compound, formed in basic conditions, might exhibit stronger fluorescence than the neutral or cationic forms. The study of its fluorescence quantum yield and lifetime would provide deeper insights into the dynamics of its excited states.
| Spectroscopic Property | Predicted Observation | Influencing Factors |
| UV-Vis Absorption (λmax) | ~230-240 nm and ~280-295 nm | Solvent polarity, pH |
| Fluorescence Emission | Emission at λ > λmax (absorption) | Excitation wavelength, pH, solvent, temperature |
| Fluorescence Intensity | Potentially enhanced in anionic (deprotonated) form | pH, molecular rigidity |
This interactive table summarizes the expected optical properties of this compound.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species or Paramagnetic Complexes (if formed)
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals or paramagnetic metal complexes. While this compound is a diamagnetic molecule (no unpaired electrons) in its ground state, EPR spectroscopy would be a crucial tool for its characterization if it were to form a radical species or a paramagnetic complex.
Radical Species: Phenols and anilines can be oxidized to form radical cations or neutral radicals. If this compound were subjected to chemical or electrochemical oxidation, it could form a radical cation, [C₇H₁₀N₂O]•⁺. EPR spectroscopy could be used to confirm the formation of this radical and provide detailed information about its electronic structure. The g-factor would help identify the type of radical, while the hyperfine splitting pattern, arising from the interaction of the unpaired electron with the magnetic nuclei (¹H and ¹⁴N), would reveal how the unpaired spin density is distributed across the molecule.
In cases where radicals are short-lived, EPR spin-trapping techniques could be employed. This involves using a "spin trap" molecule that reacts with the transient radical to form a more stable, EPR-active radical adduct, allowing for its indirect detection and characterization.
Paramagnetic Complexes: The nitrogen and oxygen atoms in this compound have lone pairs of electrons, making the molecule a potential ligand for metal ions. If it were to form a complex with a paramagnetic metal ion (e.g., Cu²⁺, Mn²⁺, Fe³⁺), EPR spectroscopy would be a powerful method to probe the coordination environment of the metal center. The EPR spectrum would provide information on the oxidation state of the metal, its spin state, the symmetry of the coordination site, and the nature of the ligand-metal bonding.
Future Research Directions and Unexplored Avenues
Development of Highly Selective and Efficient Synthetic Methodologies
Novel approaches are being developed to bypass these issues. For instance, recent work has shown the successful regioselective synthesis of 2-aminophenols from N-arylhydroxylamines through a cascade reaction that avoids the use of metals and oxidants. rsc.orgnih.gov Future methodologies could adapt similar strategies, focusing on:
Catalytic C-H Functionalization: Directly adding functional groups to the phenol (B47542) ring, guided by the existing substituents to achieve high selectivity.
Green Chemistry Principles: Employing more environmentally friendly reagents and solvents, and developing one-pot reactions to minimize waste and improve atom economy. umich.edu
Novel Cascade Reactions: Designing multi-step reactions that occur in a single pot, such as the copper-catalyzed cascade reaction used to produce meta-aminophenol derivatives, to streamline the synthesis process. mdpi.com
These advancements aim to produce 3-[(Aminomethyl)amino]phenol and its derivatives with higher yields, fewer purification steps, and reduced environmental impact.
Exploration of Novel Catalytic Applications through Complexation or Derivatization
The inherent structure of this compound, featuring both amine and phenol groups, makes it an excellent candidate for use as a ligand in coordination chemistry. mdpi.com Aminophenol-based ligands have a significant and growing impact on catalysis, with applications in homogeneous catalysis and small molecule activation.
Future research will likely explore the following avenues:
Metal Complex Synthesis: Creating novel transition metal complexes where this compound or its derivatives act as ligands. The specific arrangement of nitrogen and oxygen atoms can form stable complexes with metals like palladium, copper, and others. nih.govrsc.org
Catalyst Design for Specific Reactions: Tailoring these metal complexes to catalyze specific organic reactions. For example, aminophenol ligands are used in palladium-catalyzed C-C coupling reactions and copper-catalyzed C-N bond formation. rsc.orgrsc.org By modifying the structure of the aminophenol ligand, the activity and selectivity of the catalyst can be fine-tuned for reactions like Suzuki-Miyaura or Mizoroki-Heck couplings. rsc.org
Redox-Active Ligands: Investigating the "redox non-innocent" nature of aminophenol ligands, where the ligand itself can participate in electron transfer processes during a catalytic cycle. This property is crucial for developing catalysts for challenging transformations.
The potential applications for these newly developed catalysts are vast, ranging from the synthesis of fine chemicals and pharmaceuticals to materials science. rsc.orgtaylorandfrancis.com
| Potential Research Area | Description | Target Reactions |
| Pincer Ligand Development | Synthesizing derivatives of this compound that can bind to a metal center in a tridentate "pincer" fashion, offering high stability and control over the catalytic environment. | C-H Amination, Cross-Coupling |
| Asymmetric Catalysis | Introducing chiral centers into the ligand structure to create catalysts for asymmetric synthesis, producing enantiomerically pure compounds. | Asymmetric Reductive Amination |
| Biomimetic Catalysis | Designing complexes that mimic the active sites of metalloenzymes, using the aminophenol scaffold to replicate biological catalytic functions. | Oxidation Reactions |
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to modern, automated methods offers significant advantages in efficiency, safety, and scalability.
Flow Chemistry: Continuous flow chemistry, where reagents are pumped through a network of tubes and reactors, provides superior control over reaction parameters like temperature and mixing. thieme-connect.com This technology is particularly beneficial for managing unstable intermediates and improving reaction yields. thieme-connect.comresearchgate.netresearchgate.net For instance, the synthesis of p-aminophenol from nitrobenzene (B124822) has been successfully established as a continuous-flow process, reducing reaction times from hours to minutes and using lower concentrations of acid. acs.org Applying this approach to the synthesis of this compound could lead to a safer, more efficient, and easily scalable production method.
Automated Synthesis: Automated synthesis platforms combine robotics and software to perform chemical reactions with minimal human intervention. merckmillipore.comsigmaaldrich.comwikipedia.org These systems can perform a wide range of tasks, including reaction setup, purification, and analysis, allowing for high-throughput screening of reaction conditions or the rapid creation of a library of derivatives. chemspeed.commetoree.com Integrating the synthesis of this compound and its derivatives onto such a platform would accelerate the discovery of new catalysts and materials by enabling the rapid and systematic exploration of different structural modifications and their impact on performance. merckmillipore.comwikipedia.org
| Technology | Advantages for this compound Research |
| Flow Chemistry | Enhanced safety, better heat and mass transfer, easier scalability, and potential for multi-step synthesis in a continuous sequence. thieme-connect.com |
| Automated Synthesis Platforms | High-throughput experimentation, rapid library synthesis for catalyst screening, and improved reproducibility. wikipedia.orgchemspeed.com |
Deeper Mechanistic Understanding Through Advanced In Situ Analytical Techniques
A thorough understanding of reaction mechanisms is critical for optimizing synthetic routes and designing better catalysts. Advanced in situ analytical techniques, which monitor reactions in real-time without altering the reaction environment, are powerful tools for gaining these insights. mt.com
Future studies on this compound could employ techniques such as:
In situ Spectroscopy (ReactIR™, Raman, NMR): These methods provide real-time information on the concentration of reactants, products, and transient intermediates throughout a reaction. mt.com This data is invaluable for identifying rate-determining steps, understanding catalyst behavior, and optimizing reaction conditions.
Computational Modeling: Quantum mechanical calculations can be used to model reaction pathways and transition states, providing a theoretical framework to complement experimental findings. physchemres.org For example, studies on the synthesis of acetaminophen (B1664979) (a related aminophenol derivative) have used such techniques to elucidate the reaction mechanism. researchgate.net
By combining these advanced analytical methods, researchers can gain a comprehensive picture of the chemical transformations involving this compound, from its synthesis to its role in catalysis. This deeper understanding will facilitate the rational design of more efficient processes and novel applications. rsc.org
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
